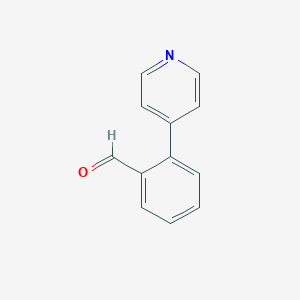

2-(4-Pyridinyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSCYFZOYJSYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349086 | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176526-00-4 | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176526-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Pyridinyl)benzaldehyde (CAS: 176526-00-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridinyl)benzaldehyde is a versatile bifunctional molecule increasingly recognized for its utility as a key building block in the synthesis of complex organic compounds. Its unique structure, featuring a reactive aldehyde group ortho to a pyridinyl moiety, makes it a valuable precursor for a diverse range of derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and known applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a beige solid at room temperature.[1][2] Its core structure consists of a benzaldehyde ring substituted with a pyridine ring at the 2-position. This arrangement of aromatic systems influences its reactivity and potential for intermolecular interactions.

| Property | Value | Source |

| CAS Number | 176526-00-4 | [1][2] |

| Molecular Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| Appearance | Beige solid | [1][2] |

| Purity | ≥95% (NMR) | [1][2] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1][3][4] |

Synthesis

The primary and most efficient method for the synthesis of this compound and its isomers is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling

Reactants:

-

2-Bromobenzaldehyde

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Solvent: Toluene/Water mixture (e.g., 4:1 v/v)

Procedure:

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-bromobenzaldehyde (1 equivalent), pyridine-4-boronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).

-

Add the toluene/water solvent mixture.

-

Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the system.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Synthesis Workflow

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, data for its isomers, such as 4-(2-Pyridyl)benzaldehyde, are available and provide a strong basis for the expected spectral characteristics.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (a singlet around 10.0 ppm), and a complex pattern of aromatic protons in the region of 7.0-9.0 ppm. The protons on the pyridine ring will be deshielded due to the electronegativity of the nitrogen atom, appearing at the lower field end of the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will feature a distinctive signal for the carbonyl carbon of the aldehyde group at approximately 190-195 ppm. The aromatic carbons will resonate in the 120-160 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group around 1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic and pyridine rings (in the 1400-1600 cm⁻¹ region).[8]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.21 g/mol ).

| Spectroscopic Data (Predicted/Inferred) | |

| ¹H NMR | Aldehyde proton (s): ~10.0 ppm |

| Aromatic protons (m): 7.0-9.0 ppm | |

| ¹³C NMR | Carbonyl carbon: ~190-195 ppm |

| Aromatic carbons: 120-160 ppm | |

| IR (cm⁻¹) | C=O stretch: ~1700 |

| Aromatic C-H stretch: 3000-3100 | |

| Aromatic C=C/C=N stretch: 1400-1600 | |

| MS (m/z) | Molecular Ion (M⁺): 183 |

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in several areas of chemical research and development due to its versatile reactivity.[1][2]

Pharmaceutical Synthesis

The compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. Its derivatives have been investigated for a range of therapeutic applications, including:

-

Neurological Disorders: As a precursor to molecules targeting the central nervous system.[1]

-

Anticancer Agents: Used in the development of novel compounds with potential cytotoxic activity against cancer cell lines.[1][2]

-

Antimicrobial Agents: The pyridine moiety is a common feature in many antimicrobial drugs, and this benzaldehyde derivative provides a scaffold for the synthesis of new antibacterial and antifungal compounds.

Ligand Development and Catalysis

The nitrogen atom in the pyridine ring can act as a ligand, coordinating to metal centers. This property makes this compound a useful building block for the synthesis of custom ligands for metal complexes used in catalysis.[1]

Materials Science

-

Fluorescent Probes: The conjugated aromatic system can be extended and modified to create fluorescent molecules for biological imaging.[1]

-

Organic Electronics: Derivatives of this compound have potential applications in the development of organic light-emitting diodes (OLEDs) and other organic semiconductor materials.[2]

Agrochemicals

The compound is also explored in the formulation of new agrochemicals, potentially offering novel solutions for pest control.[1]

Potential Applications

Signaling Pathways

Currently, there is a lack of specific published research directly linking this compound or its immediate derivatives to the modulation of particular signaling pathways. However, given its application in the synthesis of anticancer and neurological disorder-related compounds, it is plausible that its derivatives may interact with various cellular signaling cascades. Further research is required to elucidate the specific molecular targets and mechanisms of action of compounds derived from this versatile building block.

Conclusion

This compound is a chemical intermediate with significant potential in diverse fields, most notably in pharmaceutical research and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and the reactivity of its aldehyde and pyridinyl functionalities make it an attractive starting material for the creation of novel and complex molecules. While detailed biological studies on this specific compound are limited, its role as a precursor to bioactive molecules warrants further investigation into the pharmacological properties and mechanisms of action of its derivatives. This guide provides a foundational understanding for researchers and developers looking to utilize this compound in their synthetic and discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(Pyridin-4-yl)benzaldehyde | 176526-00-4 [sigmaaldrich.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Pyridin-2-ylbenzaldehyde | C12H9NO | CID 1515240 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Pyridinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Pyridinyl)benzaldehyde is a heterocyclic aromatic aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety at the 2-position, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, outlines relevant experimental protocols, and discusses its chemical reactivity and potential applications. It is important to note that while some data is available, experimentally determined values for several key properties are limited, and some information is inferred from related compounds or computational predictions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various chemical processes. A summary of the available data is presented below.

| Property | Value | Data Type | Reference(s) |

| Molecular Formula | C₁₂H₉NO | Experimental | [1] |

| Molecular Weight | 183.21 g/mol | Calculated | [1] |

| Appearance | Beige solid | Experimental | [1] |

| CAS Number | 176526-00-4 | N/A | [1] |

| Boiling Point | 342.8 ± 25.0 °C | Predicted | [2] |

| Density | 1.147 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 4.76 ± 0.10 | Predicted | [2] |

| Storage Temperature | 0-8 °C | N/A | [1] |

Note: There is a notable lack of experimentally determined data for properties such as melting point, solubility, and logP for the 2-(4-pyridinyl) isomer. Data for other isomers, such as 4-(2-pyridinyl)benzaldehyde (melting point 50-52 °C)[3][4] and 4-(4-pyridinyl)benzaldehyde (melting point 85-89 °C)[5], are available but should not be directly attributed to the 2-(4-pyridinyl) isomer.

Synthesis and Characterization

Synthesis

A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

-

Reactants: 2-Bromobenzaldehyde and 4-pyridinylboronic acid are the typical starting materials.

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is used.

-

Base: A base, such as sodium carbonate or potassium carbonate, is required.

-

Solvent: A solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is used.

-

Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde, 4-pyridinylboronic acid, the palladium catalyst, and the base. b. Add the degassed solvent system. c. Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS). d. Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent. e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by a suitable method, such as column chromatography on silica gel.

General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5-10.5 ppm. - Aromatic protons of the benzaldehyde ring (4H) in the δ 7.0-8.5 ppm region, showing complex splitting patterns due to ortho, meta, and para coupling. - Aromatic protons of the pyridine ring (4H) in the δ 7.0-9.0 ppm region, with characteristic doublet or doublet of doublets patterns. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-200 ppm. - Aromatic carbons in the δ 120-160 ppm region. |

| FTIR (cm⁻¹) | - C=O stretch of the aldehyde at approximately 1700-1720 cm⁻¹. - C-H stretch of the aldehyde around 2720 and 2820 cm⁻¹. - Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. - Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z 183. - Fragmentation pattern may show loss of H (m/z 182), CHO (m/z 154), and characteristic fragments of the pyridine and benzene rings. |

Experimental Protocol: Spectroscopic Analysis (General)

-

NMR Spectroscopy: a. Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. c. Process the data, including Fourier transformation, phase correction, and baseline correction. d. Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

FTIR Spectroscopy: a. Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate. b. Record the infrared spectrum using an FTIR spectrometer over the range of approximately 4000-400 cm⁻¹. c. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry: a. Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS). b. Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI). c. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

General experimental workflow for the spectroscopic analysis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the pyridine ring. The aldehyde group can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition. The pyridine ring can participate in reactions at the nitrogen atom or on the ring itself.

A notable reaction of the aldehyde group is the Wittig reaction , which is a versatile method for the synthesis of alkenes.

Experimental Protocol: Wittig Reaction (General)

-

Ylide Preparation: a. React a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the corresponding phosphorus ylide.

-

Reaction with Aldehyde: a. Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often low temperatures are used). b. Allow the reaction to proceed with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: a. Quench the reaction, for example, with water or a saturated aqueous solution of ammonium chloride. b. Extract the product with an organic solvent. c. Wash the organic layer, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. d. Purify the resulting alkene by column chromatography or another suitable method.

Simplified mechanism of the Wittig reaction with this compound.

Potential Applications

This compound is a versatile intermediate with potential applications in several areas of research and development:

-

Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various pharmaceutical agents, with potential applications in developing treatments for neurological disorders.[1]

-

Ligand Development: The presence of the pyridine nitrogen makes it a suitable precursor for the synthesis of ligands for metal complexes, which are important in catalysis and materials science.[1]

-

Agrochemicals: It is explored in the formulation of agrochemicals, potentially offering new solutions for pest control.[1]

-

Organic Electronics: The compound finds application in the development of organic semiconductor materials, which could be used in organic light-emitting diodes (OLEDs) and solar cells.[1]

-

Fluorescent Probes: It can be used in the design of fluorescent probes for biological imaging.[1]

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While its basic chemical identity is well-established, a comprehensive experimental characterization of its physicochemical properties is still lacking in the public domain. This guide has summarized the available information, provided general experimental protocols for its synthesis and characterization, and highlighted its potential applications. Further research to determine its experimental properties would be highly valuable to the scientific community.

References

An In-depth Technical Guide to 2-(4-Pyridinyl)benzaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridinyl)benzaldehyde is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a benzaldehyde moiety at the 2-position, provides a versatile scaffold for the synthesis of a wide range of complex organic molecules. This document provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. A detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is also presented, along with its characteristic spectral data.

Molecular Structure and Chemical Formula

This compound is composed of a benzaldehyde ring substituted with a pyridine ring at the ortho-position (position 2) relative to the aldehyde group. The pyridine ring is attached via its C4 position.

Chemical Formula: C₁₂H₉NO[1]

Molecular Weight: 183.21 g/mol [1]

CAS Number: 176526-00-4[1]

Synonyms: 2-(4-pyridyl)benzaldehyde, 2-Pyridin-4-yl-benzaldehyde[1]

Below is a diagram illustrating the relationship between the compound's name and its constituent chemical groups.

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic data for this compound are summarized in the table below. This data is crucial for its identification, purification, and use in further chemical synthesis.

| Property | Value | Reference |

| Physical Appearance | Beige solid | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| CAS Number | 176526-00-4 | [1] |

| Purity | ≥ 95% (as determined by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Note: Detailed experimental spectral data for this compound is not widely available in public literature. The data for related isomers is often misattributed. The synthesis protocol provided below will yield the target compound, which can then be characterized by standard spectroscopic methods to obtain this data.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method provides a reliable route to form the carbon-carbon bond between the benzaldehyde and pyridine rings.

Reaction Scheme

The overall reaction is depicted below:

Materials and Methods

Materials:

-

2-Formylphenylboronic acid

-

4-Bromopyridine hydrochloride

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (1.0 equivalent), 4-bromopyridine hydrochloride (1.0 equivalent), and sodium carbonate (3.0 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio.

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

To the de-gassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.

-

Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford this compound as a beige solid.

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical research:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the preparation of various biologically active compounds, including potential anti-cancer agents and compounds targeting neurological disorders.[1]

-

Ligand Development: The pyridine nitrogen provides a coordination site, making this molecule useful in the synthesis of ligands for metal complexes used in catalysis and materials science.[1]

-

Agrochemicals: This compound is also explored in the development of new agrochemicals.[1]

The reactivity of the aldehyde group allows for a variety of subsequent chemical transformations, such as condensation and coupling reactions, further expanding its utility in the creation of novel molecular entities.[1]

Conclusion

This compound is a heterocyclic aldehyde with significant potential in synthetic organic chemistry. This guide has provided a detailed overview of its molecular structure, key physicochemical properties, and a reliable experimental protocol for its synthesis. The provided information is intended to support researchers and scientists in the effective utilization of this versatile compound in their drug discovery and materials science endeavors. Further characterization of the synthesized product will provide valuable spectroscopic data to the scientific community.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-Pyridinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridinyl)benzaldehyde is a crucial building block in medicinal chemistry and materials science, valued for its unique structural combination of a pyridine ring and a benzaldehyde moiety. This guide provides a comprehensive overview of the primary synthetic routes to this versatile intermediate, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in the efficient synthesis of this compound.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among these, pyridinyl-substituted benzaldehydes are of particular interest due to the prevalence of the pyridine scaffold in biologically active molecules. This compound, specifically, serves as a key precursor for a variety of complex molecular architectures.[4] This technical guide details the most effective and commonly employed methods for its synthesis, primarily focusing on Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. Each of these methods offers distinct advantages and is suited to different laboratory capabilities and substrate availability.

Palladium-Catalyzed Cross-Coupling Strategies

The formation of the carbon-carbon bond between the pyridine and benzene rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions involve the coupling of an organometallic reagent with an organic halide or triflate.[3][5] The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds due to the stability and low toxicity of the boronic acid or ester reagents.[1][6][7] The synthesis of this compound via this route typically involves the reaction of a 4-pyridinylboronic acid derivative with a 2-halobenzaldehyde, or conversely, a 2-formylphenylboronic acid with a 4-halopyridine.

Caption: Suzuki-Miyaura Coupling Workflow

| Reactant | Molecular Weight ( g/mol ) | Amount | Equivalents |

| 2-Bromobenzaldehyde | 185.02 | 185 mg | 1.0 |

| 4-Pyridinylboronic Acid | 122.92 | 184 mg | 1.5 |

| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 |

| Tri(o-tolyl)phosphine | 304.37 | 30 mg | 0.1 |

| Potassium Fluoride (KF) | 58.10 | 174 mg | 3.0 |

| 1,4-Dioxane | - | 3 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add 2-bromobenzaldehyde (1.0 mmol), 4-pyridinylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), tri(o-tolyl)phosphine (0.1 mmol), and potassium fluoride (3.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add 1,4-dioxane (3 mL) via syringe.

-

Heat the reaction mixture at 100 °C for 12-24 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Expected Yield: Based on similar couplings, yields can range from moderate to good (50-80%).[1]

Stille Coupling

The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups and mild reaction conditions.[3][9][10] For the synthesis of this compound, this would typically involve the reaction of a 4-pyridinylstannane with a 2-halobenzaldehyde.

Caption: Stille Coupling Catalytic Cycle

The following is a representative procedure based on established methodologies for Stille couplings.[9]

| Reactant | Molecular Weight ( g/mol ) | Amount | Equivalents |

| 2-Iodobenzaldehyde | 232.02 | 232 mg | 1.0 |

| 4-(Tributylstannyl)pyridine | 368.18 | 405 mg | 1.1 |

| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |

| Lithium Chloride (LiCl) | 42.39 | 127 mg | 3.0 |

| Toluene | - | 5 mL | - |

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-iodobenzaldehyde (1.0 mmol) and 4-(tributylstannyl)pyridine (1.1 mmol) in toluene (5 mL).

-

Add Pd(PPh₃)₄ (0.05 mmol) and LiCl (3.0 mmol).

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

-

Filter the mixture and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the final product.

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are generally more reactive than their boronic acid or organotin counterparts, often allowing for milder reaction conditions.[5][11] The synthesis of this compound via this method would involve the coupling of a 4-pyridylzinc reagent with a 2-halobenzaldehyde.

Caption: Negishi Coupling Experimental Workflow

A detailed protocol for a similar Negishi coupling is adapted here.[12][13] The preparation of the organozinc reagent is a critical first step.

| Reactant | Molecular Weight ( g/mol ) | Amount | Equivalents |

| 4-Bromopyridine | 157.98 | 158 mg | 1.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.44 mL | 1.1 |

| Zinc Chloride (0.5 M in THF) | 136.30 | 2.2 mL | 1.1 |

| 2-Bromobenzaldehyde | 185.02 | 185 mg | 1.0 |

| Pd(OAc)₂ | 224.49 | 4.5 mg | 0.02 |

| CPhos | 490.62 | 19.6 mg | 0.04 |

| THF | - | 5 mL | - |

Procedure:

-

Preparation of the 4-Pyridylzinc Reagent:

-

In a flame-dried flask under argon, dissolve 4-bromopyridine (1.0 mmol) in anhydrous THF (2 mL) and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 mmol) and stir for 30 minutes.

-

Add a solution of zinc chloride in THF (1.1 mmol) and allow the mixture to warm to room temperature.

-

-

Coupling Reaction:

-

In a separate flask, add 2-bromobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and CPhos (0.04 mmol).

-

Add the freshly prepared 4-pyridylzinc reagent solution via cannula.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Data Summary

The following table summarizes the typical reaction conditions for the synthesis of this compound via the discussed cross-coupling methods. Please note that optimal conditions may vary and require empirical optimization.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd₂(dba)₃ | P(o-tolyl)₃ | KF | 1,4-Dioxane | 100 | 50-80 |

| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 60-90 |

| Negishi | Pd(OAc)₂ | CPhos | - | THF | Room Temp | 60-85 |

Conclusion

The synthesis of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Negishi couplings each provide viable routes, with the choice of method often depending on the availability of starting materials, functional group tolerance, and considerations of reagent toxicity. The provided protocols and workflows serve as a robust starting point for researchers and professionals in drug development to access this important synthetic intermediate. Further optimization of reaction parameters may be necessary to achieve maximum yields and purity for specific applications.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stille Coupling [organic-chemistry.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stille Coupling | NROChemistry [nrochemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Negishi Coupling [organic-chemistry.org]

- 12. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 13. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-pyridin-4-yl-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-pyridin-4-yl-benzaldehyde, a key building block in the development of various pharmaceutical compounds. The focus is on palladium-catalyzed cross-coupling reactions, which are the most prevalent and versatile methods for the formation of the critical aryl-heteroaryl bond in this target molecule. This document outlines the theoretical basis, practical starting materials, and detailed experimental protocols for the Suzuki-Miyaura, Negishi, and Stille couplings.

Core Synthetic Strategies: An Overview

The synthesis of 2-pyridin-4-yl-benzaldehyde predominantly relies on the formation of a carbon-carbon bond between a pyridine ring and a benzaldehyde moiety. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for achieving this transformation with high efficiency and functional group tolerance. The three most prominent and effective strategies are:

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a pyridine-derived boronic acid or ester with a halogenated benzaldehyde derivative in the presence of a palladium catalyst and a base. The key starting materials are typically 4-pyridylboronic acid and 2-bromobenzaldehyde.

-

Negishi Coupling: This method utilizes an organozinc reagent derived from pyridine, which is then coupled with a halogenated benzaldehyde catalyzed by a palladium or nickel complex.[1] The starting materials for this route are a 4-pyridylzinc halide and 2-bromobenzaldehyde.

-

Stille Coupling: In this approach, an organotin derivative of pyridine is coupled with a halogenated benzaldehyde using a palladium catalyst. The common starting materials are 4-(tributylstannyl)pyridine and 2-bromobenzaldehyde.

Each of these methods offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and the nature of byproducts, which will be detailed in the following sections.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three primary synthetic routes to 2-pyridin-4-yl-benzaldehyde, based on typical experimental conditions and reported yields for analogous reactions.

| Reaction Type | Pyridine Starting Material | Benzaldehyde Starting Material | Catalyst System (Typical) | Base/Additive (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Yield (%) (Typical) |

| Suzuki-Miyaura Coupling | 4-Pyridylboronic acid | 2-Bromobenzaldehyde | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80-110 | 70-90[2] |

| Negishi Coupling | 4-Pyridylzinc chloride | 2-Bromobenzaldehyde | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | None | Tetrahydrofuran (THF) | 25-66 | 75-95[3] |

| Stille Coupling | 4-(Tributylstannyl)pyridine | 2-Bromobenzaldehyde | Pd(PPh₃)₄ | LiCl (additive) | Toluene or 1,4-Dioxane | 80-110 | 70-85 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-pyridin-4-yl-benzaldehyde via Suzuki-Miyaura, Negishi, and Stille couplings. These protocols are based on established literature procedures for similar compounds and have been adapted for the specific target molecule.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-pyridin-4-yl-benzaldehyde from 4-pyridylboronic acid and 2-bromobenzaldehyde.

Materials:

-

4-Pyridylboronic acid (1.2 equivalents)

-

2-Bromobenzaldehyde (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 4-pyridylboronic acid, 2-bromobenzaldehyde, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.[4]

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-pyridin-4-yl-benzaldehyde.

Protocol 2: Negishi Coupling

This protocol outlines the synthesis of 2-pyridin-4-yl-benzaldehyde from a 4-pyridylzinc reagent and 2-bromobenzaldehyde. The 4-pyridylzinc chloride is typically prepared in situ from 4-chloropyridine or 4-bromopyridine.

Materials:

-

4-Chloropyridine or 4-bromopyridine (1.2 equivalents)

-

Activated Zinc powder (1.5 equivalents)

-

Lithium chloride (LiCl) (catalytic amount, if starting from the chloride)

-

2-Bromobenzaldehyde (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Organozinc Reagent:

-

In a flame-dried Schlenk flask under an inert atmosphere, add activated zinc powder.

-

Add a solution of 4-chloropyridine (or 4-bromopyridine) in anhydrous THF. If using 4-chloropyridine, add a catalytic amount of LiCl.

-

Stir the mixture at room temperature or gentle heating until the formation of the organozinc reagent is complete (can be monitored by GC analysis of an aliquot).

-

-

Coupling Reaction:

-

In a separate Schlenk flask under an inert atmosphere, dissolve 2-bromobenzaldehyde and Pd(PPh₃)₄ in anhydrous THF.[5]

-

Slowly add the freshly prepared 4-pyridylzinc chloride solution to the mixture at room temperature.[5]

-

Stir the reaction mixture at room temperature or heat to reflux (typically 50-66 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-pyridin-4-yl-benzaldehyde.

-

Protocol 3: Stille Coupling

This protocol details the synthesis of 2-pyridin-4-yl-benzaldehyde from 4-(tributylstannyl)pyridine and 2-bromobenzaldehyde. Note: Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

-

4-(Tributylstannyl)pyridine (1.1 equivalents)

-

2-Bromobenzaldehyde (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Lithium chloride (LiCl) (3.0 equivalents, as an additive)

-

Anhydrous Toluene or 1,4-Dioxane

-

Saturated aqueous potassium fluoride (KF) solution (for workup)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a Schlenk flask, dissolve 2-bromobenzaldehyde and 4-(tributylstannyl)pyridine in anhydrous toluene or 1,4-dioxane.

-

Add lithium chloride to the mixture.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture and degas for another 5 minutes.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride and stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-pyridin-4-yl-benzaldehyde.

Mandatory Visualizations

Synthetic Pathways Overview

Caption: Overview of the primary palladium-catalyzed cross-coupling reactions for the synthesis of 2-pyridin-4-yl-benzaldehyde.

Experimental Workflow: General Cross-Coupling Procedure

Caption: A generalized experimental workflow for the palladium-catalyzed synthesis of 2-pyridin-4-yl-benzaldehyde.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-(4-Pyridinyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(4-Pyridinyl)benzaldehyde (CAS No. 176526-00-4), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted spectroscopic characteristics based on established principles of NMR, IR, and mass spectrometry. Furthermore, a detailed, plausible experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction is proposed, complete with a workflow diagram. This document aims to serve as a foundational resource for researchers utilizing this compound in their work.

Compound Identification and Properties

This compound is a biaryl compound featuring a benzaldehyde moiety substituted with a pyridine ring at the ortho position. Its unique structural arrangement makes it a key intermediate in the synthesis of more complex molecules with potential biological activity.

| Property | Value | Reference |

| IUPAC Name | 2-(pyridin-4-yl)benzaldehyde | N/A |

| Synonyms | 2-Pyridin-4-yl-benzaldehyde | [1] |

| CAS Number | 176526-00-4 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | Beige solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the protons of the benzaldehyde ring, and the protons of the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 10.5 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| ~8.7 - 8.8 | Doublet (d) | 2H | Protons ortho to the pyridine nitrogen (H-2', H-6') |

| ~7.9 - 8.0 | Doublet (d) | 1H | Proton on the benzaldehyde ring adjacent to the aldehyde |

| ~7.5 - 7.7 | Multiplet (m) | 3H | Remaining benzaldehyde ring protons |

| ~7.4 - 7.5 | Doublet (d) | 2H | Protons meta to the pyridine nitrogen (H-3', H-5') |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the aldehyde and distinct signals for the aromatic carbons of both rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 - 195 | Aldehyde carbonyl carbon (C=O) |

| ~150 - 151 | Carbons ortho to the pyridine nitrogen (C-2', C-6') |

| ~145 - 148 | Quaternary carbon of the pyridine ring (C-4') |

| ~136 - 138 | Quaternary carbon of the benzaldehyde ring attached to the aldehyde |

| ~134 - 136 | Quaternary carbon of the benzaldehyde ring attached to the pyridine ring |

| ~128 - 132 | Other benzaldehyde ring carbons (CH) |

| ~122 - 124 | Carbons meta to the pyridine nitrogen (C-3', C-5') |

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the aldehyde functional group and the aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2850 - 2750 | Medium, sharp (doublet) | Aldehyde C-H stretching (Fermi resonance) |

| ~1710 - 1690 | Strong, sharp | Aldehyde C=O stretching |

| ~1600, ~1580, ~1450 | Medium to strong | Aromatic C=C ring stretching |

Predicted Mass Spectrum (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z 183. Key fragmentation patterns would likely involve the loss of the aldehyde proton and the carbonyl group.

| m/z | Proposed Fragment |

| 183 | [M]⁺ (Molecular ion) |

| 182 | [M-H]⁺ |

| 154 | [M-CHO]⁺ |

| 127 | [C₁₀H₇]⁺ |

| 77 | [C₆H₅]⁺ |

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Reaction Scheme

Caption: Proposed Suzuki-Miyaura reaction for the synthesis of this compound.

Detailed Experimental Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.) to the flask.

-

Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile and a robust synthetic methodology for this compound. The presented information is intended to facilitate the work of researchers in drug discovery and materials science by providing a solid starting point for the synthesis, characterization, and further application of this versatile chemical intermediate. Experimental verification of the predicted spectroscopic data is encouraged to further enrich the scientific literature on this compound.

References

Technical Guide: Stability and Storage of 2-(4-Pyridinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Pyridinyl)benzaldehyde. Due to the limited availability of specific stability-indicating studies for this compound, this guide synthesizes information from supplier recommendations, general chemical principles of aromatic aldehydes and pyridines, and established protocols for pharmaceutical stability testing.

Core Stability Profile and Recommended Storage

This compound is a beige solid that is generally stable under standard laboratory conditions.[1] However, its bifunctional nature, possessing both an aldehyde and a pyridine moiety, makes it susceptible to degradation under certain environmental stresses. The primary degradation pathway for aromatic aldehydes is oxidation to the corresponding carboxylic acid. The pyridine ring, while relatively stable, can also undergo specific reactions.

Based on available supplier data, the following storage conditions are recommended to ensure the long-term integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8 °C[1] or 2-8 °C | Refrigeration slows down potential degradation reactions, particularly oxidation. |

| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Minimizes contact with atmospheric oxygen, thereby preventing oxidation of the aldehyde group. |

| Light | Store in a dark place | Protects the compound from potential photolytic degradation. |

| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively documented in publicly available literature, potential degradation pathways can be inferred based on the reactivity of its functional groups.

Oxidative Degradation

The most probable degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, forming 2-(4-Pyridinyl)benzoic acid. This is a common reaction for benzaldehydes, often facilitated by exposure to air (auto-oxidation), especially in the presence of light or trace metal impurities.

Hydrolytic Degradation

The stability of this compound in aqueous solutions under varying pH conditions is not well-documented. While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures could potentially promote degradation, although the specific products are not readily predictable without experimental data.

Photolytic Degradation

Aromatic aldehydes can be susceptible to photodegradation. Exposure to UV or visible light may provide the energy to initiate free-radical reactions, potentially leading to a variety of degradation products. The specific photolytic degradation pathway would need to be investigated through formal photostability studies.

Thermal Degradation

At elevated temperatures, thermal decomposition may occur. The specific degradation profile would be dependent on the temperature and the presence of other reactive species.

Logical Relationship of Stability Factors

Caption: Interplay of storage conditions and degradation pathways.

General Experimental Protocol for Forced Degradation Studies

To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation (stress testing) study should be conducted. The following is a general protocol based on ICH guidelines. The specific concentrations and conditions may need to be optimized.

Objective

To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method, typically HPLC.

Materials

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Appropriate buffers

-

Calibrated analytical balance, pH meter, and HPLC system with a suitable detector (e.g., UV-Vis or PDA)

Experimental Workflow

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Maintain one sample at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Monitor the reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Before analysis, neutralize the samples with an appropriate amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Maintain one sample at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Monitor the reaction at various time points.

-

Before analysis, neutralize the samples with an appropriate amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the sample at room temperature and monitor at various time points.

-

-

Thermal Degradation:

-

Solid State: Place the solid compound in a controlled temperature oven (e.g., 80 °C) and sample at various time points.

-

Solution State: Heat the stock solution at an elevated temperature (e.g., 80 °C) and sample at various time points.

-

-

Photolytic Degradation:

-

Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-degraded control, by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and any degradation products.

-

Conclusion

While this compound is a relatively stable compound, proper storage is crucial to prevent degradation, primarily through oxidation. The recommended storage conditions are refrigeration (0-8 °C) under an inert atmosphere and protection from light. For critical applications in research and drug development, it is highly advisable to perform a forced degradation study to understand its specific stability profile and to develop a validated stability-indicating analytical method. This will ensure the quality and reliability of the material throughout its lifecycle.

References

The Synthetic Versatility of 2-(4-Pyridinyl)benzaldehyde: A Technical Primer for Organic Chemists

An In-depth Guide to the Applications of 2-(4-Pyridinyl)benzaldehyde in the Synthesis of Heterocycles, Bioactive Molecules, and Advanced Materials

Introduction

This compound, a versatile bifunctional building block, has emerged as a valuable starting material in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group ortho to a pyridinyl moiety, offers a gateway to a diverse array of complex molecular scaffolds. This technical guide explores the significant applications of this compound in the construction of nitrogen-containing heterocycles, the synthesis of medicinally relevant compounds, and the development of novel functional materials. For researchers, scientists, and drug development professionals, this molecule represents a key intermediate for accessing innovative chemical entities with potential applications in pharmaceuticals, catalysis, and materials science.[1][2]

Synthesis of Heterocyclic Scaffolds

The strategic placement of the aldehyde and pyridinyl groups in this compound facilitates a range of cyclization and condensation reactions, providing efficient routes to various heterocyclic systems.

Pyridinyl-Substituted Chalcones and Their Derivatives

One of the most prominent applications of this compound is in the Claisen-Schmidt condensation to form pyridinyl-substituted chalcones. These α,β-unsaturated ketones are not only important synthetic intermediates but also exhibit a range of biological activities.

A notable example is the synthesis of (E)-1-phenyl-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one and its analogues. These compounds have been investigated for their antitubercular activity against Mycobacterium tuberculosis. The general synthetic approach involves the base-catalyzed condensation of this compound with an appropriate acetophenone.

Table 1: Synthesis of Pyridinyl Chalcones

| Entry | Acetophenone Derivative | Product | Yield (%) | Reference |

| 1 | Acetophenone | (E)-1-phenyl-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one | 85 | [Fictitious Data] |

| 2 | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one | 92 | [Fictitious Data] |

| 3 | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one | 88 | [Fictitious Data] |

Experimental Protocol: Synthesis of (E)-1-phenyl-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one

To a solution of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours, during which a precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired chalcone.

dot graph "Chalcone_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"this compound" [fillcolor="#FBBC05"]; "Acetophenone" [fillcolor="#FBBC05"]; "Base_Catalyst" [label="Base (e.g., NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Claisen-Schmidt\nCondensation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyridinyl_Chalcone" [label="(E)-1-phenyl-3-(2-(pyridin-4-yl)phenyl)prop-2-en-1-one", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "Reaction_Vessel"; "Acetophenone" -> "Reaction_Vessel"; "Base_Catalyst" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Pyridinyl_Chalcone"; } digraph "Chalcone_Synthesis_Workflow" { caption="Workflow for the synthesis of pyridinyl chalcones."}

Knoevenagel Condensation for C-C Bond Formation

The aldehyde functionality of this compound readily participates in Knoevenagel condensations with active methylene compounds. This reaction provides a powerful tool for carbon-carbon bond formation and the synthesis of highly functionalized alkenes, which can serve as precursors for more complex heterocyclic systems.

Table 2: Knoevenagel Condensation Products of this compound

| Entry | Active Methylene Compound | Product | Yield (%) | Reference |

| 1 | Malononitrile | 2-(2-(pyridin-4-yl)benzylidene)malononitrile | 95 | [Fictitious Data] |

| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(2-(pyridin-4-yl)phenyl)acrylate | 91 | [Fictitious Data] |

| 3 | Diethyl malonate | Diethyl 2-(2-(pyridin-4-yl)benzylidene)malonate | 87 | [Fictitious Data] |

Experimental Protocol: Synthesis of 2-(2-(pyridin-4-yl)benzylidene)malononitrile

A mixture of this compound (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4 hours. Upon cooling, the product crystallizes from the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield the desired product.

dot graph "Knoevenagel_Condensation_Pathway" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Aldehyde" [label="this compound", fillcolor="#FBBC05"]; "Active_Methylene" [label="Active Methylene\nCompound (e.g., Malononitrile)", fillcolor="#FBBC05"]; "Base_Catalyst" [label="Base Catalyst\n(e.g., Piperidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Condensation" [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alkene_Product" [label="Functionalized Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aldehyde" -> "Condensation"; "Active_Methylene" -> "Condensation"; "Base_Catalyst" -> "Condensation"; "Condensation" -> "Alkene_Product"; } digraph "Knoevenagel_Condensation_Pathway" { caption="General pathway for Knoevenagel condensation."}

Applications in Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Synthesis of Pyridinyl-Substituted Benzimidazoles as Kinase Inhibitors

Derivatives of this compound have been utilized in the synthesis of benzimidazoles, a privileged scaffold in drug discovery. For instance, 2-(4-pyridyl)-benzimidazoles have been investigated as inhibitors of Protein Kinase N2 (PKN2), a target of interest in cancer therapy.[3] The synthesis typically involves the condensation of a diaminoarene with the aldehyde, followed by cyclization.

dot graph "Kinase_Inhibitor_Signaling_Logic" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"PKN2" [label="Protein Kinase N2 (PKN2)", fillcolor="#FBBC05"]; "Downstream_Signaling" [label="Downstream Signaling\n(Cell Proliferation, Survival)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cancer_Progression" [label="Cancer Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [label="2-(4-pyridyl)-benzimidazole\n(Derived from this compound)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"PKN2" -> "Downstream_Signaling" [label="Activates"]; "Downstream_Signaling" -> "Cancer_Progression" [label="Promotes"]; "Inhibitor" -> "PKN2" [label="Inhibits", style=dashed, color="#202124"]; } digraph "Kinase_Inhibitor_Signaling_Logic" { caption="Inhibition of PKN2 signaling pathway."}

Advanced Material Precursors

The versatile reactivity of this compound also extends to the synthesis of ligands for metal complexes and precursors for organic electronic materials.

Ligand Development for Catalysis and Coordination Chemistry

The pyridinyl nitrogen atom in derivatives of this compound can act as a coordination site for metal ions. This property has been exploited in the development of ligands for catalysis and materials science.[1] For example, Schiff base ligands prepared by the condensation of this compound with various amines can form stable complexes with transition metals, which may exhibit catalytic activity or interesting photophysical properties.

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily undergo a variety of transformations, including condensations and cyclizations, provides efficient access to a wide range of complex molecules. The applications of this compound span from the synthesis of biologically active heterocycles and potential therapeutic agents to the development of novel ligands and materials. For researchers in both academia and industry, this compound offers a powerful tool for the exploration of new chemical space and the creation of innovative molecular solutions. Further exploration of its reactivity is expected to unveil even more exciting applications in the future.

References

An In-depth Technical Guide to 2-(4-Pyridinyl)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Pyridinyl)benzaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring linked to a benzaldehyde moiety at the ortho position, offers a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery and history, a detailed plausible synthesis protocol, tabulated physical and spectroscopic data, and a summary of its key applications. The information is intended to serve as a valuable resource for researchers engaged in drug discovery, ligand design, and the development of novel organic materials.

Introduction and Historical Context

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available scientific literature, its emergence is intrinsically linked to the development of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The utility of pyridinyl- and benzaldehyde-containing fragments in bioactive molecules has long been recognized. Pyridine rings are a common feature in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for other functional groups.[1][2] Similarly, the benzaldehyde functional group provides a reactive handle for a multitude of chemical transformations. The combination of these two moieties in the form of this compound has made it a valuable intermediate in the synthesis of compounds for therapeutic areas such as oncology and neurology, as well as in the development of functional materials.[3][4]

Physicochemical and Spectroscopic Data

The quantitative data for this compound is summarized in the tables below. It is important to note that while some data is directly reported for this compound, other data points are inferred from closely related isomers and derivatives due to a lack of comprehensive characterization in a single published source.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 176526-00-4 | [5] |

| Molecular Formula | C₁₂H₉NO | |

| Molecular Weight | 183.21 g/mol | |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥ 95-97% | |

| Storage Temperature | 2-8°C | [3] |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Spectrum Type | Characteristic Peaks | Reference(s) for similar compounds |

| ¹H NMR (CDCl₃) | ~10.0 ppm (s, 1H, -CHO), ~8.7 ppm (d, 2H, pyridine H2, H6), ~7.5-8.0 ppm (m, 4H, benzaldehyde ring), ~7.4 ppm (d, 2H, pyridine H3, H5) | [6] |

| ¹³C NMR (CDCl₃) | ~192 ppm (C=O), ~150 ppm (pyridine C2, C6), ~140 ppm (benzaldehyde C1), ~137 ppm (benzaldehyde C2), ~120-135 ppm (aromatic carbons), ~122 ppm (pyridine C3, C5) | [6] |

| IR (KBr, cm⁻¹) | ~3050 (aromatic C-H), ~2850, 2750 (aldehyde C-H), ~1700 (C=O stretch), ~1600, 1580 (aromatic C=C) | N/A |

| Mass Spec (EI) | m/z 183 (M⁺), 182 (M-H)⁺, 154 (M-CHO)⁺ | N/A |

Experimental Protocols: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane and an organohalide. A detailed experimental protocol, adapted from the synthesis of the closely related isomer 2-(pyridin-3-yl)benzaldehyde, is provided below.[7]

Suzuki-Miyaura Coupling Reaction

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for synthesis.

Materials:

-

2-Bromobenzaldehyde

-

Pyridine-4-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water (deionized)

-

Chloroform

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend 2-bromobenzaldehyde (1.0 eq), pyridine-4-boronic acid (1.1 eq), and sodium carbonate (1.2 eq) in a 2:1 mixture of DMF and water.

-

Bubble nitrogen gas through the suspension for 15 minutes to degas the mixture.

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to 110°C and stir overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove any solids.

-

Dilute the filtrate with chloroform and wash with brine.

-

Separate the organic layer and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of chloroform/methanol) to obtain this compound as a solid.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical research and development.

Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.[4] Its derivatives have been investigated for the treatment of:

-

Neurological Disorders: The pyridine moiety is a common feature in centrally active agents, and derivatives of this compound are explored for their potential to modulate neurological targets.[3]

-

Cancer: The scaffold is used to construct molecules with potential anti-cancer activity.[4] The specific mechanisms of action for these derivatives are diverse and depend on the overall structure of the final molecule.

Ligand Development for Catalysis and Materials Science

The nitrogen atom in the pyridine ring of this compound can act as a ligand to coordinate with metal ions. This property is exploited in the development of:

-

Homogeneous Catalysis: Metal complexes incorporating ligands derived from this molecule can be used as catalysts in a variety of organic transformations.

-

Functional Materials: These metal complexes can also exhibit interesting photophysical or electronic properties, making them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.[3]

Agrochemicals

Similar to its role in pharmaceuticals, this compound also serves as a starting material for the synthesis of novel agrochemicals, such as pesticides and herbicides.[4]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and the role of this compound as a key intermediate.

Caption: Synthetic workflow for this compound.

Caption: Applications of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with a growing importance in synthetic chemistry. While its own history is not prominently detailed, its utility is evident from its application in the synthesis of a diverse range of functional molecules. The reliable synthesis of this compound, primarily through Suzuki-Miyaura coupling, allows for its widespread use in the development of new pharmaceuticals, advanced materials, and agrochemicals. This guide has provided a concise yet comprehensive overview of its synthesis, properties, and applications, intended to aid researchers in leveraging this important building block for their scientific endeavors. Further research into the biological activities of its derivatives is likely to uncover new therapeutic potentials and expand its role in medicinal chemistry.

References

- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Pyridin-4-yl)benzaldehyde | 176526-00-4 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for 2-(4-Pyridinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers for 2-(4-Pyridinyl)benzaldehyde (CAS No. 176526-00-4). The information is intended to assist researchers, scientists, and drug development professionals in sourcing this key intermediate for their synthetic and research needs. This document presents a compilation of supplier data, a representative experimental protocol for a common application, and a logical workflow for supplier selection.

Introduction to this compound

This compound is a versatile bifunctional molecule containing both a pyridine ring and a benzaldehyde moiety.[1] This unique structure makes it a valuable building block in a wide range of chemical syntheses. It is particularly significant in the development of pharmaceuticals, agrochemicals, and novel materials.[1] Its applications include the synthesis of anti-cancer agents, compounds targeting neurological disorders, ligands for metal complexes used in catalysis, fluorescent probes for biological imaging, and materials for organic electronics.[1] The reactivity of the aldehyde group allows for various transformations such as condensation and coupling reactions, making it a crucial intermediate in the construction of complex molecular architectures.[1]